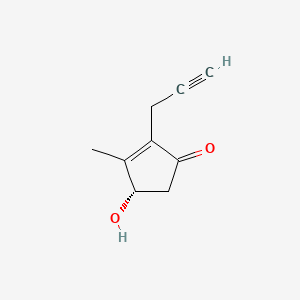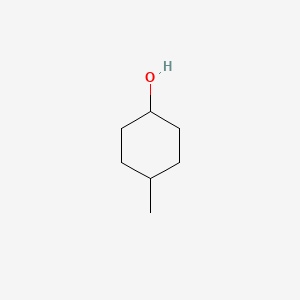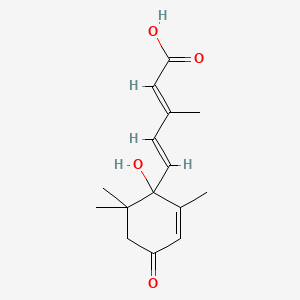
3-(acetyloxy)-2-nitro-1-phenylpropyl acetate
Vue d'ensemble
Description
3-(Acetyloxy)-2-nitro-1-phenylpropyl acetate is an organic compound characterized by the presence of acetyloxy, nitro, and phenyl groups
Mécanisme D'action
Target of Action
The primary target of Fenitropane is the RNA modifying enzymes of the fungus Fusarium oxysporum . These enzymes play a crucial role in the post-transcriptional modification of RNA, which is essential for the proper functioning of the fungus.
Mode of Action
Fenitropane interacts with its targets by inhibiting the synthesis of RNA modifying enzymes . This inhibition is similar to the action of cycloheximide, a known cytoplasmic protein synthesis inhibitor .
Biochemical Pathways
The inhibition of RNA modifying enzymes by Fenitropane affects the minor nucleotide content of the fungus . Specifically, it causes a significant decrease in the minor nucleotide content of the fungus . This suggests that Fenitropane may interfere with the biochemical pathways involved in the synthesis or modification of these minor nucleotides.
Result of Action
The result of Fenitropane’s action is a significant decrease in the minor nucleotide content of the fungus . Only 7 minor nucleotides were present in the rRNA of the fungus grown in a medium containing Fenitropane . This suggests that the compound’s action leads to a disruption in the normal biochemical processes of the fungus.
Action Environment
The action of Fenitropane is influenced by the environment in which the fungus is grown. For instance, the compound reduced respiration in F. oxysporum grown in aerated liquid culture at a concentration two levels of magnitude lower than that required for higher plants . This indicates that the compound’s action, efficacy, and stability may vary depending on environmental factors such as the growth medium and the presence of oxygen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate typically involves the esterification of 3-hydroxy-2-nitro-1-phenylpropyl acetate. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of acetic anhydride and a base such as triethylamine can facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Amino derivatives of the original compound.
Reduction: Reduced forms with amino groups replacing nitro groups.
Substitution: Compounds with different functional groups replacing the acetyloxy group.
Applications De Recherche Scientifique
3-(Acetyloxy)-2-nitro-1-phenylpropyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
3-(Acetyloxy)-2-nitro-1-phenylpropane: Similar structure but lacks the acetate ester group.
2-Nitro-1-phenylpropyl acetate: Lacks the acetyloxy group.
3-Hydroxy-2-nitro-1-phenylpropyl acetate: Precursor in the synthesis of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate.
Uniqueness: this compound is unique due to the presence of both acetyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
(3-acetyloxy-2-nitro-3-phenylpropyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBALPYBYZFKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872051 | |
| Record name | Fenitropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65934-94-3, 77834-86-7 | |
| Record name | Fenitropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065934943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-nitro-1,3-diacetoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077834867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenitropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B3429841.png)

